![molecular formula C15H12Cl2N6OS B2712588 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 728907-65-1](/img/structure/B2712588.png)

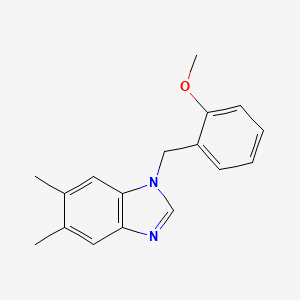

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Acetamides, on the other hand, are a class of organic compounds that have an acetamide group -CONH2. Their properties can vary widely depending on the substituents attached to the nitrogen atom .

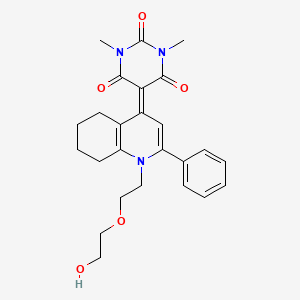

Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon and three nitrogen atoms . The specific molecular structure of “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide” would require more specific information or computational chemistry tools to determine.Chemical Reactions Analysis

The chemical reactions involving triazoles can be quite diverse, given the range of possible substitutions on the triazole ring . Without specific information on the compound , it’s difficult to provide a detailed analysis of its chemical reactions.Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has been conducted on similar compounds, focusing on their synthesis and structural characterization. For instance, the synthesis of derivatives containing the 1,2,4-triazole ring system has been explored due to their wide range of pharmaceutical activities, including antibacterial, antifungal, and anti-tuberculosis properties. These compounds are synthesized by the condensation of specific thiols and chloroacetamides, with their structures confirmed through various spectroscopic methods such as H1NMR, MASS, and IR Spectra, alongside elemental analysis (MahyavanshiJyotindra et al., 2011).

Biological Activities

Similar compounds have been investigated for their antimicrobial and antitumor activities. The synthesis of pyrolin derivatives of N-acetamides, for example, has shown considerable anti-exudative properties, suggesting potential for developing new drugs with minimal toxicity and enhanced effectiveness (Chalenko et al., 2019). Another study focused on the synthesis and evaluation of acetamide and isoxazoline derivatives as corrosion inhibitors, indicating the versatility of these compounds in both pharmaceutical and industrial applications (Yıldırım & Cetin, 2008).

Advanced Materials

Research on similar molecules has extended into materials science, exploring their potential as components in advanced materials. For example, studies on the vibrational spectroscopic signatures of related compounds provide insights into their molecular structure and interactions, which are crucial for designing materials with specific properties (Jenepha Mary et al., 2022).

Mécanisme D'action

The mechanism of action of triazole derivatives can vary widely depending on their structure and the target they interact with . Without more specific information, it’s difficult to provide the mechanism of action for “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide”.

Orientations Futures

The development of new triazole derivatives is an active area of research due to their wide range of biological activities . Future directions could involve the synthesis and testing of new triazole derivatives, including potentially “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide”, for various biological activities.

Propriétés

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6OS/c16-10-4-1-5-11(13(10)17)20-12(24)8-25-15-22-21-14(23(15)18)9-3-2-6-19-7-9/h1-7H,8,18H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAGEAZWABNKFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2712514.png)

![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)

![N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2712518.png)

![(E)-methyl 5-methyl-2-(4-nitrobenzylidene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2712521.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B2712526.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2712527.png)